molecular formula C19H14O6 B14395420 4-Oxo-3-phenyl-4H-1-benzopyran-7,8-diyl diacetate CAS No. 89595-65-3

4-Oxo-3-phenyl-4H-1-benzopyran-7,8-diyl diacetate

Cat. No.: B14395420
CAS No.: 89595-65-3
M. Wt: 338.3 g/mol
InChI Key: FYCOBEVVJBCKMR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate typically involves the cyclization of substituted resorcinols with benzylidene malononitriles or other suitable precursors. The reaction is often carried out in the presence of catalysts such as nitrophenylboronic acid or diethylamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is encouraged to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate
  • 4-Oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate

Uniqueness

4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate is unique due to its specific substitution pattern and the presence of acetate groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .

Properties

CAS No.

89595-65-3

Molecular Formula

C19H14O6

Molecular Weight

338.3 g/mol

IUPAC Name

(8-acetyloxy-4-oxo-3-phenylchromen-7-yl) acetate

InChI

InChI=1S/C19H14O6/c1-11(20)24-16-9-8-14-17(22)15(13-6-4-3-5-7-13)10-23-18(14)19(16)25-12(2)21/h3-10H,1-2H3

InChI Key

FYCOBEVVJBCKMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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